molecular formula C17H16N2O3 B11018479 (2-methyl-2,3-dihydro-1H-indol-1-yl)(2-methyl-3-nitrophenyl)methanone

(2-methyl-2,3-dihydro-1H-indol-1-yl)(2-methyl-3-nitrophenyl)methanone

Cat. No.: B11018479
M. Wt: 296.32 g/mol
InChI Key: MYRVFNOWLQSJEQ-UHFFFAOYSA-N
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Description

(2-methyl-2,3-dihydro-1H-indol-1-yl)(2-methyl-3-nitrophenyl)methanone is a synthetic organic compound that features an indole moiety and a nitrophenyl group Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)(2-methyl-3-nitrophenyl)methanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Nitration of the Phenyl Ring: The nitration of the phenyl ring is achieved by treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the indole derivative with the nitrophenyl compound. This can be done using a Friedel-Crafts acylation reaction, where the indole reacts with the nitrophenyl ketone in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Catalysts and solvents are chosen to maximize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2-methyl-2,3-dihydro-1H-indol-1-yl)(2-methyl-3-nitrophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

The compound’s indole moiety is known for its biological activity It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. Indole derivatives are known for their anticancer, antiviral, and anti-inflammatory activities. The nitrophenyl group can enhance these activities by increasing the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)(2-methyl-3-nitrophenyl)methanone involves its interaction with various molecular targets. The indole moiety can bind to enzymes and receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s redox properties. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-methyl-2,3-dihydro-1H-indol-1-yl)(3-nitrophenyl)methanone: Similar structure but with the nitro group in a different position.

    (2-methyl-2,3-dihydro-1H-indol-1-yl)(2-methyl-4-nitrophenyl)methanone: Similar structure with the nitro group at the 4-position.

    (2-methyl-2,3-dihydro-1H-indol-1-yl)(2-methyl-3-aminophenyl)methanone: Similar structure with an amino group instead of a nitro group.

Uniqueness

The unique combination of the indole moiety and the nitrophenyl group in (2-methyl-2,3-dihydro-1H-indol-1-yl)(2-methyl-3-nitrophenyl)methanone provides distinct chemical and biological properties. The position of the nitro group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(2-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C17H16N2O3/c1-11-10-13-6-3-4-8-16(13)18(11)17(20)14-7-5-9-15(12(14)2)19(21)22/h3-9,11H,10H2,1-2H3

InChI Key

MYRVFNOWLQSJEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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